molecular formula C11H9N5O B324345 N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide

N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide

Cat. No.: B324345
M. Wt: 227.22 g/mol
InChI Key: TWZPHYPHHDMGCP-UHFFFAOYSA-N
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Description

N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide is an organic compound with the molecular formula C11H9N5O It is known for its unique structure, which includes a dicyanomethylidene group attached to a hydrazinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with dicyanomethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the amino group to the dicyanomethane, followed by cyclization to form the hydrazinylphenyl moiety.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a highly pure form. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(dicyanomethylene)hydrazino]phenyl}acetamide
  • N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide

InChI

InChI=1S/C11H9N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11(6-12)7-13/h2-5,15H,1H3,(H,14,17)

InChI Key

TWZPHYPHHDMGCP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NN=C(C#N)C#N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN=C(C#N)C#N

Origin of Product

United States

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